Methyl 2-(cyclopropylamino)acetate

Description

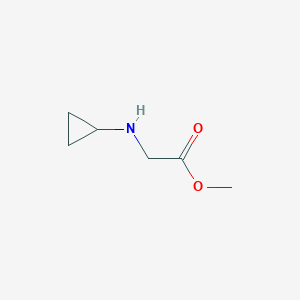

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(cyclopropylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)4-7-5-2-3-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYODZWYCOXGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes

2 Derivatization Strategies Involving Cyclopropylamine (B47189) Reactivity

The chemical reactivity of cyclopropylamine allows for its incorporation into a variety of molecular scaffolds. longdom.orgresearchgate.net It can be used as a key building block in the synthesis of complex molecules through reactions such as acylation, alkylation, and participation in multicomponent reactions. researchgate.net For example, the reaction of cyclopropylamine with other reagents can lead to the formation of rhodanine (B49660) derivatives, which have been screened for antimicrobial activity. researchgate.net

Furthermore, cyclopropylamine derivatives are valuable intermediates. For instance, N-Boc-protected (1-cyclopropyl)cyclopropylamine can be synthesized and subsequently deprotected to yield (1-cyclopropyl)cyclopropylamine hydrochloride, a useful building block. nih.govbeilstein-journals.org The reactivity of the cyclopropyl (B3062369) group itself can also be exploited in ring-opening reactions to generate more complex structures. acs.org

Optimization of Synthetic Conditions and Reaction Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of Methyl 2-(cyclopropylamino)acetate. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the molar ratio of reactants.

For the amination of halogenated acetate (B1210297) precursors, a systematic study of these variables is necessary. For instance, in related esterification reactions to produce methyl acetate, factors such as microwave power, the ratio of alcohol to acid, catalyst concentration, and reaction time have been optimized using statistical methods like the Box-Behnken design. researchgate.net Such an approach could be applied to the synthesis of this compound to identify the optimal set of conditions.

The choice of base is also crucial in amination reactions to neutralize the acid byproduct and drive the reaction to completion. Common bases include tertiary amines like triethylamine (B128534) or inorganic bases such as potassium carbonate. The selection of the appropriate base and its stoichiometry can significantly impact the reaction outcome.

Similarly, in cyclopropanation reactions, the choice of catalyst, ligand, and solvent can have a profound effect on both the yield and the stereoselectivity of the product. acs.org Careful screening of these parameters is essential to achieve the desired outcome.

| Parameter | Significance in Synthesis | Potential Optimization Strategies |

| Solvent | Affects solubility of reactants and can influence reaction rates and pathways. | Screening of a range of polar and non-polar solvents. |

| Temperature | Controls the rate of reaction; higher temperatures can increase rates but may also lead to side reactions. | Systematic variation to find the optimal balance between reaction rate and selectivity. |

| Reactant Ratio | The stoichiometry of the reactants can impact the extent of reaction and the formation of byproducts. | Varying the molar ratio of the amine to the ester precursor. |

| Catalyst/Base | Essential for promoting the reaction and neutralizing byproducts. | Screening different catalysts and bases, and optimizing their loading. |

Reaction Chemistry and Mechanistic Investigations of Methyl 2 Cyclopropylamino Acetate and Its Analogues

Nucleophilic Reactivity of the Secondary Amine Moiety

The secondary amine in Methyl 2-(cyclopropylamino)acetate is a key functional group that dictates much of its chemical reactivity. Amines are well-established nucleophiles due to the lone pair of electrons on the nitrogen atom. libretexts.orgchemguide.co.uk The nucleophilicity of amines generally follows the order: secondary amines > primary amines > ammonia. masterorganicchemistry.com This trend is attributed to the electron-donating nature of alkyl groups, which increases the electron density on the nitrogen atom. masterorganicchemistry.com

The secondary amine moiety in this compound can participate in a variety of nucleophilic reactions:

Alkylation: Reaction with alkyl halides can lead to the formation of tertiary amines and subsequently quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.uk This occurs through a series of nucleophilic substitution reactions where the amine attacks the electrophilic carbon of the alkyl halide. libretexts.org

Acylation: Acyl chlorides and acid anhydrides react vigorously with amines to form amides. libretexts.orgchemguide.co.uk In the case of this compound, this would result in the formation of an N-acyl derivative.

Reaction with Carbonyl Compounds: The secondary amine can react with aldehydes and ketones to form enamines, which are valuable synthetic intermediates.

The reactivity of the secondary amine can be influenced by steric hindrance from the cyclopropyl (B3062369) group. However, the small size of the cyclopropyl ring may not impose significant steric constraints, allowing for a wide range of nucleophilic reactions.

Ester Group Transformations, Including Hydrolysis and Transesterification Pathways

The methyl ester group in this compound is susceptible to several transformations, primarily hydrolysis and transesterification. smolecule.com

Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed. smolecule.comnih.gov

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that then collapses to yield the carboxylate and methanol (B129727).

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.commdpi.com For example, reacting this compound with ethanol (B145695) would yield Ethyl 2-(cyclopropylamino)acetate and methanol. The reaction is typically driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.com

The intramolecular nucleophilic attack of the secondary amine on the ester carbonyl is also a possibility, which could lead to the formation of a lactam, although this is generally less favored than intermolecular reactions with external nucleophiles.

Electrophilic Behavior and Potential Reactions of the Cyclopropyl Ring (Theoretical Considerations)

The cyclopropyl ring, due to its inherent ring strain of over 100 kJ mol⁻¹, possesses unique electronic properties. nih.govresearchgate.net While typically considered electron-rich and capable of acting as a nucleophile, the presence of electron-withdrawing groups can render it electrophilic. nih.govresearchgate.net In the context of this compound, the ester and amine functionalities influence the electronic character of the ring.

Theoretical considerations suggest that the cyclopropane (B1198618) ring can act as a "σ-electrophile". nih.gov This electrophilicity is enhanced by the presence of electron-accepting groups attached to the ring, which polarize the C-C bonds. nih.govresearchgate.net Ring-opening reactions of such activated cyclopropanes with nucleophiles can occur, proceeding via an SN2-type mechanism. nih.gov

Kinetic studies on related electrophilic cyclopropanes have shown that the rate of ring-opening is influenced by the nature of the substituents on the ring and the nucleophile. nih.govnih.gov For instance, aryl substituents on the cyclopropane ring have been shown to accelerate the reaction rate. researchgate.netnih.gov These studies provide a framework for predicting the potential electrophilic reactivity of the cyclopropyl ring in this compound under specific reaction conditions.

Mechanistic Pathways of Formation and Subsequent Reactions

The synthesis of α-amino acid esters like this compound can be achieved through various methods, and their subsequent reactions are often influenced by the initial synthetic route.

Insights from Analogous Methyl Acetate (B1210297) Systems and Carbonylation Mechanisms

The formation of the methyl ester moiety can be understood by analogy to the synthesis of methyl acetate. A common industrial method for producing methyl acetate is the esterification of acetic acid with methanol, often catalyzed by an acid. chemicalbook.com Another significant route is through carbonylation reactions, which involve the introduction of a carbon monoxide (CO) group into a molecule. numberanalytics.comwikipedia.org

For instance, the carbonylation of methanol can produce methyl acetate. rsc.orgrsc.org These reactions are typically catalyzed by transition metal complexes. wikipedia.org The mechanism often involves the formation of an acyl-metal intermediate, followed by reaction with an alcohol to form the ester. acs.org "CO-free" carbonylation methods, using surrogates like formaldehyde (B43269) or formic acid, have also been developed. nih.gov

Role of Catalysis in Stereoselective and Regioselective Transformations

Catalysis plays a crucial role in controlling the stereoselectivity and regioselectivity of reactions involving α-amino esters. mdpi.com For molecules with chiral centers, such as derivatives of this compound, enantioselective synthesis is of great importance.

Enzymatic Catalysis: Enzymes, such as lipases and proteases, are highly effective catalysts for the stereoselective transformation of amino esters. mdpi.comacs.org For example, the enzymatic hydrolysis of a racemic N-protected amino ester can yield one enantiomer of the acid while leaving the other enantiomer of the ester unreacted. researchgate.net

Metal-Based Catalysis: Transition metal complexes, particularly those of palladium, are widely used in stereoselective and regioselective reactions. researchgate.netacs.org For example, palladium-catalyzed α-allylation of N-unprotected amino esters can be achieved with high enantioselectivity. researchgate.net The choice of ligand is critical in determining the stereochemical outcome of these reactions.

Organocatalysis: Small organic molecules can also act as catalysts for enantioselective transformations. nih.gov For instance, Cinchona alkaloid-based catalysts have been used for the asymmetric epoxidation of olefins, which can then be converted to α-amino acid esters. nih.gov

These catalytic systems allow for the synthesis of specific stereoisomers and the selective modification of particular functional groups within the molecule.

Kinetic and Thermodynamic Studies of Reactions Involving this compound Systems

Kinetic and thermodynamic studies provide quantitative insights into the reactivity and reaction mechanisms of chemical systems. For reactions involving amino esters, these studies can elucidate the factors that govern reaction rates and equilibria.

Kinetic Analysis: The rates of reactions such as hydrolysis, transesterification, and nucleophilic substitution can be measured under various conditions (e.g., pH, temperature, catalyst concentration). nih.govekb.eg For example, kinetic studies of the hydrolysis of α-amino acid ester prodrugs have revealed complex reaction pathways involving intramolecular amine attack. nih.gov Pre-steady-state kinetic methods can provide detailed information about individual steps in a reaction mechanism. nih.gov

Thermodynamic Analysis: Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can be determined for reactions involving amino esters. researchgate.net These parameters indicate the spontaneity and equilibrium position of a reaction. For instance, thermodynamic studies on the complexation of amino acids with metal ions provide information on the stability of the resulting complexes. researchgate.net

In the context of this compound, kinetic and thermodynamic data would be invaluable for optimizing reaction conditions for its synthesis and derivatization, as well as for understanding its stability and potential interactions in various chemical and biological environments.

Derivative Chemistry and Applications As Synthetic Building Blocks

Synthesis of Complex Organic Molecules Utilizing Methyl 2-(cyclopropylamino)acetate as a Precursor

The strategic placement of functional groups in this compound allows for its elaboration into intricate molecular architectures. The nucleophilic secondary amine can readily participate in reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds, while the ester group provides a handle for hydrolysis, amidation, reduction, or condensation reactions. This dual functionality makes it a powerful precursor for creating diverse chemical structures.

The inherent reactivity of this compound makes it an ideal starting material for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. mdpi.com For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of multi-substituted piperidinones, pyrrolidinones, and other related saturated heterocycles.

Furthermore, its derivatives are instrumental in constructing more complex fused heterocyclic systems. Research has shown that N-acylated derivatives of this compound can undergo intramolecular cyclization reactions to yield bicyclic lactams. google.com A common synthetic route involves the reaction of this compound with α,β-unsaturated carbonyl compounds, leading to Michael addition followed by an intramolecular condensation, providing access to substituted piperidines.

Below is a table summarizing representative examples of heterocyclic scaffolds synthesized from this compound derivatives.

| Starting Material | Reagent(s) | Resulting Heterocyclic Scaffold |

| This compound | 1,3-Diketone (e.g., Acetylacetone) | Substituted Dihydropyridinone |

| N-Acryloyl-N-cyclopropylglycine methyl ester | Base (e.g., NaH) | Piperidine-2,6-dione derivative |

| This compound | α-Haloacetyl chloride followed by intramolecular cyclization | 1,4-Disubstituted Piperazin-2-one |

| N-(2-bromoethyl)-N-cyclopropylglycine methyl ester | Base (e.g., K2CO3) | N-Cyclopropylmorpholin-3-one |

This table presents illustrative examples of heterocyclic syntheses where this compound or its direct derivatives serve as key precursors.

The cyclopropylamino moiety is a valuable pharmacophore, and this compound provides a direct route for its incorporation into both aromatic and aliphatic systems. The secondary amine is a competent nucleophile for substitution reactions on activated aliphatic halides, epoxides, and sulfonates, leading to the formation of more complex acyclic structures.

In the realm of aromatic chemistry, the amine can be utilized in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives. This allows for the direct linkage of the cyclopropylaminoacetate unit to a variety of carbocyclic and heterocyclic aromatic rings. These reactions are crucial for building molecules with applications in medicinal chemistry, where the combination of a rigid cyclopropyl (B3062369) group and an aromatic system can lead to enhanced binding affinity and selectivity for biological targets.

Examples of such integrations include:

Nucleophilic Substitution: Reaction with benzyl bromide in the presence of a non-nucleophilic base yields methyl 2-(N-benzyl-N-cyclopropylamino)acetate, incorporating the functional group into a benzylic system.

Michael Addition: The amine can add to α,β-unsaturated esters or nitriles, creating new carbon-nitrogen bonds and extending the aliphatic chain.

Buchwald-Hartwig Amination: Coupling with an aryl bromide (e.g., 4-bromotoluene) using a palladium catalyst and a suitable phosphine ligand results in the formation of methyl 2-(N-(4-methylphenyl)-N-cyclopropylamino)acetate.

Development of Cyclopropylamino Acid Analogues and Peptidomimetics

The conformational rigidity of the cyclopropyl group is a highly desirable feature in the design of peptidomimetics. nih.gov By replacing standard amino acid residues with analogues containing this motif, chemists can introduce specific turns or rigidify sections of a peptide backbone. nih.gov This can lead to increased metabolic stability, enhanced receptor binding affinity, and improved oral bioavailability.

This compound serves as a key precursor to the non-proteinogenic amino acid, N-cyclopropylglycine. Simple hydrolysis of the methyl ester under basic or acidic conditions yields the free carboxylic acid. This cyclopropylamino acid can then be protected and activated for use in standard solid-phase or solution-phase peptide synthesis. The resulting peptides contain a constrained residue that can significantly influence their secondary structure. nih.gov For example, incorporating N-cyclopropylglycine can favor the formation of β-turns, which are critical recognition elements in many biological processes. nih.gov

| Precursor | Reaction | Product | Application |

| This compound | 1. LiOH, H2O/THF2. Boc2O | N-Boc-N-cyclopropylglycine | Building block for peptide synthesis |

| N-Boc-N-cyclopropylglycine | HBTU, DIPEA, H-Leu-OMe | N-Boc-N-cyclopropylglycyl-L-leucine methyl ester | Dipeptide mimic synthesis |

This table illustrates the conversion of the title compound into a protected amino acid suitable for creating peptidomimetics.

Potential for Modification of Biomolecules (e.g., Proteins, Peptides) through Analogous Amidination Reactions

While direct reactions with this compound are not typical for biomolecule modification, its derivatives offer significant potential. The secondary amine can be converted into other functional groups that are amenable to bioconjugation. For example, conversion to a guanidinylating agent allows for the modification of primary amine groups on biomolecules, such as the ε-amino group of lysine residues in proteins.

A plausible synthetic route involves the transformation of the amine in this compound into an amino-iminomethyl group. The resulting reagent, an analogue of common guanidinylating agents, could then react with proteins under mild aqueous conditions. This process, known as amidination or guanidinylation, converts the positively charged lysine side chain into a homoarginine residue. Such modifications are used to probe protein structure and function, as the resulting guanidinium group is more basic than the original amine and can alter electrostatic interactions. The presence of the cyclopropyl group offers a unique structural tag for subsequent analysis. google.com

Regioselective and Stereoselective Syntheses Facilitated by Derivative Formation

The cyclopropyl group, while often considered just a rigid structural element, can also influence the reactivity and selectivity of nearby functional groups. mdpi.comresearchgate.netresearchgate.netnih.govmdpi.com In derivatives of this compound, the steric bulk and electronic properties of the cyclopropylamine (B47189) moiety can direct the outcome of subsequent reactions.

For instance, in a molecule containing the N-cyclopropylglycine methyl ester framework, the stereochemical course of an enolate alkylation at the α-carbon can be influenced by the N-cyclopropyl group. By converting the secondary amine into a chiral auxiliary, it is possible to achieve high levels of diastereoselectivity in reactions that form a new stereocenter. The auxiliary can then be cleaved to reveal an enantiomerically enriched product.

Furthermore, the regioselectivity of reactions on larger molecules containing the cyclopropylaminoacetate substructure can be controlled. researchgate.netresearchgate.netnih.gov For example, in an aromatic ring bearing this substituent, the cyclopropylamino group can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming electrophiles. This control is critical in the efficient synthesis of complex, polysubstituted molecules where precise placement of functional groups is necessary. mdpi.com

Spectroscopic Characterization and Structure Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including methyl 2-(cyclopropylamino)acetate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum displays characteristic signals corresponding to the different proton groups. The chemical shifts (δ) are influenced by the electron density around the proton, and the coupling constants (J) reveal information about the connectivity of neighboring protons.

The protons of the cyclopropyl (B3062369) ring typically appear as a complex multiplet in the upfield region of the spectrum. The methine proton on the cyclopropyl ring (CH-N) is expected to resonate at a specific chemical shift, while the methylene (B1212753) protons (CH₂) of the cyclopropyl ring will show distinct signals. The singlet for the methyl ester group (O-CH₃) is usually found in the range of 3.6-3.8 ppm. The methylene protons adjacent to the nitrogen (N-CH₂) will also have a characteristic chemical shift.

¹H NMR Data for this compound

| Protons | Chemical Shift (δ) in ppm |

| Cyclopropyl CH | 2.15-2.25 (m, 1H) |

| Cyclopropyl CH₂ | 0.35-0.55 (m, 4H) |

| N-CH₂ | 3.40 (s, 2H) |

| O-CH₃ | 3.70 (s, 3H) |

This is an example table based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum, usually around 170-175 ppm. The carbon of the methyl ester (O-CH₃) will have a signal around 50-55 ppm. The carbon of the methylene group attached to the nitrogen (N-CH₂) will also have a characteristic chemical shift. The carbons of the cyclopropyl ring will appear in the upfield region, with the methine carbon (CH-N) at a different chemical shift than the methylene carbons (CH₂).

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) in ppm |

| C=O | 173.5 |

| O-CH₃ | 51.5 |

| N-CH₂ | 56.0 |

| Cyclopropyl CH | 34.0 |

| Cyclopropyl CH₂ | 6.5 |

This is an example table based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the precise connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the methine and methylene protons on the cyclopropyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would link the proton signals of the cyclopropyl, N-CH₂, and O-CH₃ groups to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. For example, HMBC would show a correlation between the carbonyl carbon and the protons of the O-CH₃ group and the N-CH₂ group, confirming the ester functionality and its connection to the amino acid backbone.

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure of this compound in its crystalline form. This technique can be used to study polymorphs, which are different crystalline forms of the same compound. Polymorphs can have different physical properties, and ssNMR can help to identify and characterize these different forms by analyzing the chemical shifts and other NMR parameters in the solid state.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would confirm its molecular weight. The fragmentation pattern observed in the mass spectrum can provide further structural information. For instance, the loss of the methoxy (B1213986) group (-OCH₃) or the cleavage of the cyclopropyl ring are potential fragmentation pathways that can be observed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the different functional groups.

A strong absorption band in the region of 1735-1750 cm⁻¹ would indicate the presence of the ester carbonyl group (C=O). The C-O stretching vibration of the ester would appear in the range of 1000-1300 cm⁻¹. The N-H stretching vibration of the secondary amine would be observed as a moderate band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclopropyl and methylene groups would be seen in the region of 2850-3000 cm⁻¹.

IR Absorption Data for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| C-H Stretch (Alkyl) | 2850-3000 |

| C=O Stretch (Ester) | 1735-1750 |

| C-O Stretch (Ester) | 1000-1300 |

This is an example table based on typical IR absorption frequencies for the functional groups present.

Integrated Spectroscopic Approaches for Comprehensive Molecular Structure Elucidation

While UV-Vis spectroscopy provides valuable information about the electronic structure, it is insufficient on its own for the complete elucidation of a molecule's structure. studypug.com A comprehensive analysis requires an integrated approach, combining data from multiple spectroscopic techniques. egyankosh.ac.innumberanalytics.comnumberanalytics.com For this compound, this would typically involve Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

Mass Spectrometry (MS): This technique provides the molecule's mass-to-charge ratio, which allows for the determination of its molecular weight and molecular formula. studypug.compressbooks.pub Fragmentation patterns observed in the mass spectrum can offer clues about the different structural components of the molecule, such as the loss of a methoxy group from the ester or cleavage of the cyclopropyl ring. pressbooks.pub

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. studypug.comnumberanalytics.com For this compound, characteristic IR absorption bands would be expected for the N-H bond of the secondary amine (around 3300-3500 cm⁻¹), the C=O bond of the ester (around 1735-1750 cm⁻¹), and C-N and C-O stretching vibrations. pressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (both ¹H and ¹³C) is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. studypug.comnumberanalytics.com

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the protons on the cyclopropyl ring, the methylene (-CH₂-) group, the N-H proton, and the methyl (-OCH₃) group of the ester.

¹³C NMR: Would indicate the number of unique carbon atoms in the molecule, helping to confirm the presence of the cyclopropyl, methylene, carbonyl, and methyl carbons.

By integrating the data from these techniques, a complete and unambiguous structural assignment for this compound can be achieved.

Table 2: Summary of Integrated Spectroscopic Data for Structure Elucidation

| Spectroscopic Technique | Information Obtained |

| UV-Vis Spectroscopy | Presence of chromophores (C=O, N), electronic transitions. |

| Mass Spectrometry (MS) | Molecular weight, molecular formula, fragmentation patterns. |

| Infrared (IR) Spectroscopy | Identification of functional groups (N-H, C=O, C-N, C-O). |

| ¹H NMR Spectroscopy | Proton environment, connectivity, and number of proton types. |

| ¹³C NMR Spectroscopy | Carbon skeleton, number of unique carbon environments. |

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup and potential reactivity of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. mdpi.com DFT methods are adept at predicting a wide range of molecular properties by calculating the electron density. mdpi.com For Methyl 2-(cyclopropylamino)acetate, DFT calculations can elucidate its electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. Furthermore, DFT can predict properties such as the dipole moment, which influences solubility and intermolecular interactions, and the distribution of atomic charges, which highlights potential sites for nucleophilic or electrophilic attack.

A hypothetical set of molecular properties for this compound, as would be predicted by DFT calculations at the B3LYP/6-31G(d) level of theory, is presented below.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

| Mulliken Charge on N | -0.45 e |

| Mulliken Charge on C=O | +0.58 e |

This is a hypothetical data table generated for illustrative purposes.

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles without the use of experimental data. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of electronic structure. und.edu While computationally more demanding than DFT, ab initio calculations are often used as a benchmark to validate the results of less expensive methods. researchgate.net For this compound, high-level ab initio calculations could be employed to obtain a precise determination of its ionization potential and electron affinity, offering a deeper understanding of its electronic behavior.

Prediction of Spectroscopic Parameters, including NMR Chemical Shifts and Coupling Constants

Computational chemistry is a powerful tool for predicting spectroscopic data, which is instrumental in the structural elucidation of molecules.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a significant application of computational chemistry. nih.govcomporgchem.com By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H and ¹³C NMR spectra with reasonable accuracy. researchgate.net These predictions can aid in the assignment of experimental spectra, help to distinguish between different isomers, and provide insights into the conformational preferences of the molecule. For this compound, computational prediction of its NMR spectrum would be invaluable for its characterization.

A hypothetical set of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted J-coupling (Hz) |

| -CH₂- (acetate) | 3.45 | 52.1 | N/A |

| -NH- | 2.10 | N/A | 5.2 (to CH) |

| -CH- (cyclopropyl) | 2.30 | 35.8 | N/A |

| -CH₂- (cyclopropyl) | 0.45 - 0.60 | 4.5 | N/A |

| -OCH₃ | 3.70 | 51.5 | N/A |

| -C=O | N/A | 173.2 | N/A |

This is a hypothetical data table generated for illustrative purposes.

Mechanistic Insights from Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions, which are often difficult to probe experimentally.

By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways. researchgate.net This involves locating the transition state, which is the highest energy point along the reaction coordinate, and connecting it to the reactants and products. The geometry and energetic properties of the transition state provide crucial information about the mechanism of the reaction. For a reaction involving this compound, such as its hydrolysis or amidation, computational modeling could be used to elucidate the step-by-step mechanism and identify the key intermediates and transition states.

Computational chemistry can also be used to calculate important thermodynamic and kinetic parameters for a reaction. researchgate.netmdpi.com Thermodynamic parameters, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction, can be calculated to determine the spontaneity and position of equilibrium. Kinetic parameters, such as the activation energy (Ea), can be determined from the energy of the transition state relative to the reactants, providing a measure of the reaction rate.

A hypothetical set of calculated thermodynamic and kinetic parameters for the hydrolysis of this compound is presented below.

| Parameter | Predicted Value |

| Activation Energy (Ea) | 15.2 kcal/mol |

| Enthalpy of Reaction (ΔH) | -5.8 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -4.1 kcal/mol |

This is a hypothetical data table generated for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

Computational and theoretical studies, particularly conformational analysis and molecular dynamics (MD) simulations, provide profound insights into the three-dimensional structure and dynamic behavior of molecules like this compound. These methods are instrumental in understanding the molecule's preferred shapes (conformations), the energy associated with these shapes, and how the molecule moves and interacts with its environment over time. Such knowledge is crucial for predicting the compound's physical, chemical, and biological properties.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, key areas of conformational flexibility include the rotation around the C-N bond, the C-C bond of the acetate (B1210297) group, and the orientation of the methyl ester group. The interplay of steric hindrance, electronic effects, and intramolecular interactions governs the relative stability of the various possible conformers.

Molecular dynamics simulations build upon this by simulating the movement of atoms and molecules over time, providing a dynamic picture of the conformational landscape. These simulations can reveal the probabilities of different conformations, the pathways of conformational change, and the influence of solvent or other interacting molecules.

Detailed Research Findings

While specific, in-depth research focusing exclusively on the conformational analysis and molecular dynamics of this compound is not extensively documented in publicly available literature, the behavior of this molecule can be inferred from studies on structurally related compounds and general principles of conformational analysis. The primary determinants of its conformational preferences are the interactions involving the cyclopropyl (B3062369) group, the secondary amine, and the methyl ester functionality.

The secondary amine provides a site for hydrogen bonding and introduces a degree of flexibility. The lone pair of electrons on the nitrogen atom can participate in electronic interactions that influence the rotational barrier around the C-N bond.

The methyl ester group has several rotatable bonds, and its orientation can be influenced by steric interactions with the cyclopropylamino moiety. The relative orientation of the carbonyl group and the methyl group can lead to different conformers with varying stabilities.

Potential Energy Surface Scans

A common computational technique is the potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. uni-muenchen.de This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them.

For a molecule like this compound, a PES scan would typically involve rotating around the key single bonds. The resulting energy profile would reveal the most stable arrangements of the cyclopropyl, amino, and acetate groups.

Molecular Dynamics of Related Systems

Molecular dynamics simulations on related systems, such as derivatives of amino acids and other small organic esters, have demonstrated the importance of explicit solvent models in accurately capturing conformational dynamics. nih.gov Water molecules, for instance, can form hydrogen bonds with the amine and carbonyl groups, stabilizing certain conformations and influencing the transitions between them. These simulations often track key structural parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of different parts of the molecule.

Data Tables

The following tables present hypothetical yet representative data that would be expected from a detailed conformational analysis of this compound, based on known principles and data from analogous molecules.

Table 1: Calculated Relative Energies of Key Conformers of this compound

This table illustrates the relative energies of different hypothetical conformers. The energy values are typically given in kcal/mol, with the lowest energy conformer serving as the reference (0 kcal/mol). These differences in energy determine the relative populations of the conformers at equilibrium.

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A (Anti-periplanar) | 180° | 0.0 | 75.8 |

| B (Gauche) | 60° | 1.5 | 10.2 |

| C (Gauche) | -60° | 1.5 | 10.2 |

| D (Syn-periplanar) | 0° | 5.0 | 0.1 |

Table 2: Key Torsional Barriers from Potential Energy Surface Scan

This table shows the energy barriers for rotation around key bonds, which indicate how easily the molecule can transition between different conformations.

| Rotational Barrier | Dihedral Angle Range | Energy Barrier (kcal/mol) |

| C-N Bond Rotation | 0° - 180° | 5.0 - 7.0 |

| C-C Bond Rotation | 0° - 180° | 3.0 - 4.5 |

| C-O Bond Rotation (Ester) | 0° - 180° | 1.0 - 2.0 |

Table 3: Root-Mean-Square Fluctuation (RMSF) from a Hypothetical Molecular Dynamics Simulation

RMSF values from an MD simulation indicate the flexibility of different atomic groups within the molecule. Higher values suggest greater movement.

| Atomic Group | Average RMSF (Å) |

| Cyclopropyl Ring | 0.3 |

| Amine Hydrogen | 0.8 |

| Acetate Backbone | 0.5 |

| Ester Methyl Group | 1.2 |

These tables provide a quantitative framework for understanding the conformational behavior of this compound. The relatively low energy barriers suggest that the molecule is likely to be conformationally flexible at room temperature, rapidly interconverting between several stable forms. The ester methyl group is expected to be the most mobile part of the molecule.

Advanced Research Applications and Future Directions

Rational Design and Synthesis of Functional Molecules Derived from the Cyclopropylaminoacetate Scaffold

The concept of rational design involves the strategic creation of molecules to achieve a specific function. nih.govnih.gov In this context, the Methyl 2-(cyclopropylamino)acetate structure acts as a foundational scaffold—a core chemical entity upon which further complexity can be built. scilit.comrug.nl The synthesis of novel functional molecules from this scaffold involves modifying its core structure by adding various chemical groups to tailor its properties.

The primary advantage of a scaffold-based approach is that it allows for systematic modification. nih.gov By attaching different functional units to the cyclopropylamino or acetate (B1210297) parts of the molecule, chemists can fine-tune properties such as solubility, reactivity, and biological target affinity. This methodical approach is a cornerstone of modern medicinal chemistry, where the goal is to optimize a molecule's therapeutic effects. scilit.comresearchgate.net

Exploration of Derivatives as Ligands in Receptor Binding Studies and Chemical Biology

A significant area of research for molecules derived from cyclopropylamine-containing scaffolds is their application as ligands that bind to biological receptors. nih.govnih.gov Ligands are molecules that bind to specific sites on proteins, such as receptors, to elicit a biological response. This interaction is fundamental to the function of many drugs and signaling molecules in the body. frontiersin.org

For instance, studies on derivatives of 2-Phenylcyclopropylmethylamine (PCPMA), a structurally related scaffold, have shown that these molecules can act as selective ligands for the Dopamine D₃ Receptor (D₃R). nih.gov The D₃R is a key target in the central nervous system involved in cognitive and motor functions, and selective ligands are sought after for treating neurological disorders. nih.gov Research has demonstrated that modifications to the scaffold's steric, electrostatic, and hydrophobic fields play crucial roles in how strongly and selectively these ligands bind to the D₃R. nih.gov Furthermore, derivatives of the cyclopropylamine (B47189) backbone have been investigated as agonists for serotonin (B10506) and melatonin (B1676174) receptors, indicating the scaffold's versatility in targeting different receptor systems. nih.gov

The exploration of these derivatives often involves creating a series of related compounds and testing their binding affinity and functional activity in assays like the [³⁵S]GTPγS assay. frontiersin.org This systematic process, known as establishing a Structure-Activity Relationship (SAR), helps researchers understand how specific chemical modifications influence biological activity, guiding the design of more potent and selective ligands. frontiersin.orgnih.gov

Investigation of Potential Applications in Materials Science

While the primary research focus for cyclopropylaminoacetate derivatives has been in the biomedical field, the unique properties of the cyclopropyl (B3062369) ring suggest potential applications in materials science. The cyclopropyl group is a small, highly strained ring that imparts unique conformational rigidity and electronic characteristics to a molecule. These features could be harnessed to create novel polymers or other advanced materials.

Currently, specific applications of this compound itself in materials science are not extensively documented in publicly available research. However, the rational design principles used in medicinal chemistry could be adapted to develop materials with tailored optical, electronic, or mechanical properties. nih.gov This remains an open area for future investigation, where the cyclopropylaminoacetate scaffold could serve as a novel building block for functional materials.

Computational Design and Virtual Screening of Novel Derivatives for Targeted Synthetic Endeavors

Modern drug discovery and chemical design are heavily reliant on computational methods to accelerate the development of new molecules. eurekaselect.com These in silico techniques allow researchers to design and evaluate novel derivatives virtually before committing to the time and expense of laboratory synthesis. eurekaselect.comcapes.gov.br

The process often involves several key computational tools:

Virtual Screening: This technique uses computer algorithms to search large databases of chemical compounds to identify those that are likely to bind to a specific biological target. nih.govresearchgate.net For example, a library of virtual derivatives based on the cyclopropylaminoacetate scaffold could be screened against a protein target to find promising candidates. nih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. nih.gov It provides insight into the binding mode and affinity, helping to explain why certain molecules are more active than others. rug.nl

Quantitative Structure-Activity Relationship (3D-QSAR): This is a modeling technique that correlates the three-dimensional properties of a set of molecules with their biological activity. nih.gov Studies on related cyclopropylamine derivatives have successfully used 3D-QSAR to build predictive models that guide the design of new ligands with enhanced affinity for their target. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a detailed view of the stability and dynamics of a ligand-receptor complex. nih.goveurekaselect.com

These computational approaches provide a powerful framework for the rational design of new molecules. By predicting the properties and biological activity of novel derivatives, they allow scientists to prioritize the most promising candidates for synthesis and experimental testing, making the discovery process more efficient and targeted. nih.gov

Interactive Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(cyclopropylamino)acetate and its derivatives?

- Methodology : The compound is synthesized via nucleophilic substitution or cyclopropane ring-forming reactions. For example, methyl 2-chloro-2-cyclopropylideneacetate can serve as a precursor for cyclopropane-containing analogs through Grignard reagent additions or Michael reactions with thioureas . Sequential reactions with aldehydes or nitriles (e.g., amidine formation) are also employed to generate tetrahydroquinazolinone derivatives .

- Optimization : Reaction conditions (temperature, solvent polarity, catalyst) significantly impact yield. For instance, cyclopropane ring opening followed by Diels-Alder reactions requires precise control of Lewis acid catalysts to avoid side products .

Q. How can researchers characterize this compound and resolve spectral data contradictions?

- Analytical Techniques :

- NMR : Key signals include δ ~3.7 ppm (COOCH₃), δ ~1.4–2.1 ppm (cyclopropyl protons), and δ ~3.2 ppm (N–CH₂) .

- MS : Molecular ion peaks (e.g., m/z 224 [M⁺] for C₁₄H₁₂N₂O) and fragmentation patterns confirm structural integrity .

- Data Interpretation : Contradictions in carbon assignments (e.g., Cquat vs. Cipso) are resolved using 2D NMR (HSQC, HMBC) or X-ray crystallography. For example, crystallographic data (bond angles: C(10)-C(8)-Cl(1) = 111.17°) validate cyclopropane geometry .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

- SAR Insights : Cyclopropane rings impose conformational rigidity, enhancing peptide stability and receptor selectivity. Substitutions on the amino group (e.g., methyl, trifluoromethyl) modulate lipophilicity and target affinity .

- Experimental Validation :

- Enzyme Inhibition : Analogous thiazole-carboxamides (e.g., 2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide) inhibit kinases via π-π stacking and hydrogen bonding .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to PDE5 or bacterial targets, guiding synthetic priorities .

Q. What strategies address low yields in cyclopropane-annelated heterocycle synthesis?

- Troubleshooting :

- Side Reactions : Competing ring-opening pathways (e.g., acid-catalyzed hydrolysis) are minimized using anhydrous conditions and non-polar solvents (toluene, DCM) .

- Catalyst Screening : Transition metals (Pd, Cu) improve regioselectivity in spirocyclopropaneoxazoline formation .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in elemental analysis vs. spectral data?

- Root Causes :

- Sample Purity : Impurities (unreacted starting materials, solvents) skew CHN analysis. For example, reported C 74.71% (found) vs. 74.98% (calculated) suggests incomplete purification .

- Isotopic Effects : Halogenated derivatives (e.g., bromo analogs) may exhibit split peaks in MS, requiring high-resolution instruments for accurate m/z matching .

- Resolution :

- Repetition : Triplicate runs with fresh HPLC-purified samples.

- Cross-Validation : Compare with PubChem data (e.g., InChIKey HUPQJKATNYSUHO-UHFFFAOYSA-N for methyl 2-(4-chloroanilino)acetate) .

Methodological Resources

Table 1 : Key Spectral Data for this compound Derivatives

| Compound | NMR (δ, ppm) | MS (m/z) | Elemental Analysis (C/H/N) |

|---|---|---|---|

| C₁₄H₁₂N₂O | 3.7 (s, COOCH₃), 1.4–2.1 (m, cyclopropane) | 224 [M⁺] | C 74.71%, H 5.31%, N 12.31% |

| C₂₀H₁₆N₂O | 7.2–7.8 (m, aromatic), 3.2 (t, N–CH₂) | 300 [M⁺] | C 79.64%, H 5.24%, N 9.57% |

Table 2 : Synthetic Method Comparison

| Reaction Type | Yield (%) | Key Condition | Reference |

|---|---|---|---|

| Grignard Addition | 65–78 | THF, −78°C, 2 h | |

| Diels-Alder Cyclization | 72–85 | Toluene, 110°C, 12 h | |

| Microwave-Assisted | 88 | 150°C, 300 W, 20 min |

Computational & Mechanistic Guidance

Q. How can computational tools predict metabolic stability of cyclopropane-containing analogs?

- Approach :

- ADMET Prediction : SwissADME or pkCSM models estimate LogP, CYP450 metabolism, and bioavailability. For example, cyclopropane rings reduce LogP by ~0.5 units vs. non-constrained analogs .

- Degradation Pathways : DFT calculations (e.g., Gaussian 16) identify hydrolysis-prone sites (e.g., ester groups) .

Q. What mechanistic insights explain the biological activity of this compound derivatives?

- Proposed Mechanisms :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.